Technical Whitepaper: Chemical Structure, Synthesis, and Pharmacological Utility of 2-(2-Ethoxyphenyl)piperidine HCl
Technical Whitepaper: Chemical Structure, Synthesis, and Pharmacological Utility of 2-(2-Ethoxyphenyl)piperidine HCl
Executive Summary
As drug discovery pivots toward highly functionalized, three-dimensional molecular frameworks, the 2-arylpiperidine scaffold has emerged as a "privileged structure" in medicinal chemistry[1]. Bridging the conformational space between rigid dissociative anesthetics and flexible monoamine reuptake inhibitors, this structural class provides high-affinity ligands for diverse central nervous system (CNS) targets[1].
This technical guide provides an in-depth analysis of 2-(2-Ethoxyphenyl)piperidine hydrochloride , a specialized building block and pharmacophore. By examining its physicochemical properties, stereochemical nuances, and synthetic pathways, this document serves as a comprehensive resource for researchers engaged in neuropharmacology and complex API (Active Pharmaceutical Ingredient) synthesis.
Chemical Identity and Physicochemical Properties
Accurate spectroscopic and physical characterization is paramount for unambiguous structure elucidation and for ensuring the purity of synthesized compounds in a research setting[1]. The hydrochloride salt form is utilized primarily to enhance aqueous solubility and oxidative stability.
| Property | Value |
| Compound Name | 2-(2-Ethoxyphenyl)piperidine hydrochloride |
| CAS Number | 1177349-47-1 (HCl Salt)[2] / 383128-66-3 (Free Base)[3] |
| Molecular Formula | C₁₃H₂₀ClNO[2] |
| Molecular Weight | 241.76 g/mol [2] |
| Purity Standard | ≥ 95.0% (Commercial building block standard)[2] |
| Physical State | Solid (Crystalline powder) |
| Solubility Profile | Soluble in H₂O, Methanol, DMSO; Insoluble in Hexanes |
Structural Analysis & Stereochemistry
The pharmacological profile of 2-arylpiperidines is heavily dictated by their three-dimensional conformation.
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Chair Conformation: The piperidine ring predominantly adopts a chair conformation. The bulky 2-ethoxyphenyl group at the C2 position strongly prefers the equatorial orientation to minimize severe 1,3-diaxial steric clashes with the axial protons at C4 and C6.
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The Ortho-Ethoxy Effect: The introduction of an ethoxy group at the ortho position of the phenyl ring significantly influences the molecule's conformational preferences and lipophilicity[1]. The steric bulk of the ethoxy group restricts the free rotation of the phenyl ring around the C2-C1' bond. This conformational locking is often required to optimally position the aromatic ring within the hydrophobic binding pockets of target receptors (e.g., monoamine transporters). Furthermore, the oxygen atom serves as a localized hydrogen-bond acceptor.
Fig 1: Logical relationship between structural modifications and pharmacological effects.
Synthetic Methodologies & Experimental Protocols
The synthesis of highly functionalized 2-arylpiperidines traditionally poses challenges regarding regioselectivity and enantiomeric purity[4]. Below is a field-proven, self-validating workflow utilizing cross-coupling followed by reduction, alongside an advanced kinetic resolution protocol for enantiomeric enrichment.
Protocol A: Synthesis of Racemic 2-(2-Ethoxyphenyl)piperidine HCl
This protocol relies on the construction of the aryl-pyridine framework followed by catalytic hydrogenation.
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Suzuki-Miyaura Cross-Coupling:
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Procedure: Charge a Schlenk flask with 2-bromopyridine (1.0 eq), 2-ethoxyphenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq) under an argon atmosphere. Add a degassed mixture of Toluene/Ethanol (4:1) and 2M aqueous Na₂CO₃ (2.0 eq). Reflux at 90°C for 12 hours.
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Causality: The biphasic solvent system ensures solubility of both the organic substrates and the inorganic base, while the Pd(0) catalyst facilitates the selective C-C bond formation at the C2 position of the pyridine ring.
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Catalytic Hydrogenation:
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Procedure: Isolate the 2-(2-ethoxyphenyl)pyridine intermediate. Dissolve in methanol and add 1.1 eq of concentrated HCl. Introduce PtO₂ (Adams' catalyst, 10 wt%). Stir under an H₂ atmosphere (50 psi) at room temperature for 24 hours.
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Causality: The addition of HCl is critical. It protonates the resulting piperidine, preventing the basic secondary amine from coordinating with and poisoning the platinum catalyst, thereby driving the reduction of the aromatic pyridine ring to completion.
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Salt Formation:
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Procedure: Filter the catalyst over Celite. Concentrate the filtrate, basify with 1M NaOH, and extract with dichloromethane. Dry the organic layer, concentrate, and dissolve the free base in anhydrous diethyl ether. Bubble anhydrous HCl gas or add ethereal HCl until precipitation ceases. Filter and dry the white crystalline solid.
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Protocol B: Kinetic Resolution for Enantiomeric Enrichment
Because biological targets are chiral, isolating specific enantiomers is critical. Racemic N-Boc-2-arylpiperidines are excellent substrates for highly selective kinetic resolution by asymmetric deprotonation[5].
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Boc-Protection: Protect the racemic free base using Boc₂O and Et₃N in DCM to yield N-Boc-2-(2-ethoxyphenyl)piperidine.
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Asymmetric Deprotonation:
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Procedure: Cool a solution of the N-Boc protected racemic mixture in anhydrous THF to −78 °C. Add the chiral ligand (+)-sparteine surrogate (0.6 eq), followed by s-BuLi (0.55 eq)[5].
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Causality: The Boc group rotates rapidly, allowing high yields of lithiation at the benzylic position. The chiral ligand creates an asymmetric environment, selectively directing the organolithium base to deprotonate only one enantiomer[5].
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Electrophilic Quench & Deprotection: Quench the lithiated species with a trialkyltin halide or carbon dioxide. The unreacted, highly enantioenriched starting material is recovered, deprotected using 4M HCl in dioxane, and isolated as the enantiopure 2-(2-ethoxyphenyl)piperidine HCl salt[5].
Fig 2: Experimental workflow for the synthesis and kinetic resolution of the target compound.
Analytical Characterization Protocol
To ensure trustworthiness and reproducibility, the synthesized API must be validated through a rigorous analytical framework.
Step 1: Liquid Chromatography-Mass Spectrometry (LC-MS)
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Method: Reverse-phase C18 column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).
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Expected Result: A single sharp peak in the UV chromatogram (254 nm) corresponding to a mass-to-charge ratio (m/z) of 206.1 [M+H]⁺ in positive electrospray ionization (ESI+) mode, confirming the molecular weight of the free base (205.29 g/mol ).
Step 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H-NMR (400 MHz, CDCl₃ or DMSO-d₆):
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Look for the diagnostic benzylic proton at the piperidine C2 position (typically a multiplet around 3.8 - 4.2 ppm due to coupling with adjacent CH₂ protons and the downfield shift from the nitrogen and aromatic ring).
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The ethoxy group will present a distinct quartet (~4.0 ppm, 2H) and a triplet (~1.4 ppm, 3H).
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The aromatic region (6.8 - 7.5 ppm) will integrate to 4 protons, confirming the disubstituted nature of the phenyl ring.
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References
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2-(2-Ethoxyphenyl)piperidine, HCl, 95% Purity, C13H20ClNO, 100 mg Calpaclab[Link]
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Synthesis and kinetic resolution of N-Boc-2-arylpiperidines Chemical Communications (RSC Publishing)[Link]
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Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids Organic Chemistry Portal[Link]
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2-(2-ethoxyphenyl)piperidine Bio-Fount[Link]
Sources
- 1. 2-(2-Chlorophenyl)piperidine|CAS 902800-30-0 [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 383128-66-3|2-(2-ethoxyphenyl)piperidine|2-(2-ethoxyphenyl)piperidine|-范德生物科技公司 [bio-fount.com]
- 4. Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids [organic-chemistry.org]
- 5. Synthesis and kinetic resolution of N -Boc-2-arylpiperidines - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC04576A [pubs.rsc.org]
